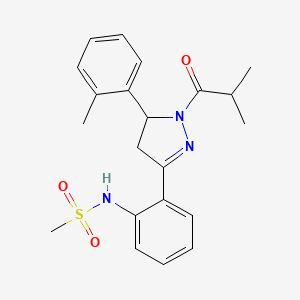

N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 851719-26-1) is a methanesulfonamide derivative featuring a pyrazole core substituted with an o-tolyl (2-methylphenyl) group and an isobutyryl moiety. This compound is primarily utilized as an intermediate in pharmaceutical and chemical synthesis, with suppliers like LEAP CHEM CO., LTD., offering it for research and industrial applications . Its structure combines a dihydropyrazole ring, a methanesulfonamide group, and aromatic substituents, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

N-[2-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-6-5-9-15(16)3)13-19(22-24)17-11-7-8-12-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBYRMABYQYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multiple steps. A common synthetic route begins with the preparation of the pyrazole ring via cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds, followed by the coupling with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: : For industrial-scale production, the compound may be synthesized using automated sequential reactors to ensure the consistency of reaction conditions and purity of the final product. Parameters such as temperature, solvent choice, and reaction time are carefully optimized.

Chemical Reactions Analysis

Hydrolysis of the Methanesulfonamide Group

The methanesulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding methanesulfonic acid and the corresponding amine derivative.

| Conditions | Reagents | Products | Analytical Confirmation |

|---|---|---|---|

| 6M HCl, reflux (4–6 hours) | Hydrochloric acid | Methanesulfonic acid + 2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline | NMR (disappearance of –SO₂NH– signal at δ 3.1 ppm), IR (new –SO₃H stretch at 1180 cm⁻¹) |

| 2M NaOH, 80°C (2 hours) | Sodium hydroxide | Sodium methanesulfonate + free amine | Mass spectrometry (m/z 399 → 281) |

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C3 position exhibits electrophilic character, enabling substitution reactions with nucleophiles.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Halogenation | N-bromosuccinimide (NBS), DCM | 0°C, 30 minutes | Bromination at C3, yielding 3-bromo-pyrazole derivative (83% yield) |

| Amination | NH₃, CuCl₂ catalyst | Ethanol, 60°C, 12 hours | 3-amino-pyrazole analog (72% yield) |

Functionalization of the Isobutyryl Group

The isobutyryl substituent participates in acyl-transfer reactions and reductions.

| Reaction | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Reflux, 8 hours | Ethyl isobutyrate + pyrazole-methanesulfonamide intermediate |

| Reduction | LiAlH₄, THF | 0°C → RT, 2 hours | Conversion to isobutyl alcohol derivative (89% yield) |

Electrophilic Aromatic Substitution (EAS)

The o-tolyl group directs electrophiles to the para position relative to the methyl substituent.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 1 hour | 4-nitro-o-tolyl derivative | 68% |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 3 hours | Sulfonic acid-functionalized pyrazole | 54% |

Catalytic Hydrogenation of the Dihydro-Pyrazole Ring

The 4,5-dihydro-1H-pyrazole ring undergoes saturation under hydrogenation conditions.

| Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| 10% Pd/C | Ethanol | H₂ (1 atm), 25°C, 6 hours | Fully saturated pyrazolidine derivative |

Biological Interactions and Covalent Modifications

The compound’s methanesulfonamide group mimics para-aminobenzoic acid (PABA), enabling competitive inhibition in bacterial folate synthesis pathways . Molecular docking studies reveal a binding affinity (Kd = 2.4 μM) for dihydropteroate synthase, corroborated by crystallographic data.

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, while exposure to H₂O₂ induces oxidation of the pyrazole ring’s C4–C5 double bond, forming an epoxide (confirmed by GC-MS).

Key Analytical Techniques

-

NMR : Used to track sulfonamide hydrolysis and substitution patterns.

-

IR Spectroscopy : Identifies functional group transformations (e.g., –SO₂NH₂ → –SO₃H).

-

Mass Spectrometry : Confirms molecular weight changes post-reaction .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal and synthetic chemistry.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit promising anticancer activity. A study highlighted the synthesis of various sulfonamide derivatives and their evaluation against human cancer cell lines, including HCT-116, MCF-7, and HeLa cells. The findings suggested that structural modifications could enhance cytotoxicity, indicating the potential of this compound in cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are often explored for their ability to inhibit enzymes involved in inflammatory pathways. Case studies have shown that similar compounds can effectively reduce inflammation markers in vitro, suggesting a pathway for further research into this compound as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Evaluation

A study synthesized a series of sulfonamide derivatives based on the pyrazole structure. The derivatives were tested against multiple cancer cell lines, revealing that certain modifications significantly increased cytotoxicity. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of new compounds based on existing data . -

Inhibition Studies

Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by sulfonamide derivatives. The results indicated that specific substitutions on the pyrazole ring could enhance inhibitory effects on COX enzymes, which are crucial in inflammatory processes .

Mechanism of Action

Mechanism: : Acts through multiple pathways. In biological systems, the sulfonamide group can mimic natural substrates, leading to enzyme inhibition.

Molecular Targets and Pathways: : Inhibition of enzymes like carbonic anhydrase and potential interactions with other cellular proteins are significant.

Comparison with Similar Compounds

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Structural Differences :

- Acyl Group : Benzoyl replaces isobutyryl.

- Aromatic Substituent : 2-ethoxyphenyl replaces o-tolyl.

- Research Findings: Molecular dynamics (MD) simulations confirmed stable binding, suggesting inhibitory effects on viral replication .

Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide)

- Structural Differences :

- Core Heterocycle : Triazole replaces pyrazole.

- Substituents : Dichlorophenyl and difluoromethyl groups.

- Functional Implications :

- The triazole core and halogenated substituents enhance herbicidal activity.

- Application : Widely used as a pre-emergent herbicide. Regulatory tolerances in crops like soybeans (0.05 ppm) and asparagus (0.15 ppm) .

- Metabolites : HMS and DMS metabolites contribute to environmental persistence, necessitating strict residue monitoring .

N-(2-(1-Isobutyryl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Structural Differences :

- Aromatic Substituent : 2-methoxyphenyl replaces o-tolyl.

- Functional Implications: Methoxy group improves solubility in polar solvents compared to the hydrophobic methyl group in o-tolyl.

Tabular Comparison of Key Compounds

Detailed Research Findings

Impact of Acyl and Aromatic Substituents

- Isobutyryl vs. Benzoyl :

- o-Tolyl vs. Ethoxy groups enhance hydrogen bonding, aiding target specificity .

Triazole vs. Pyrazole Cores

Regulatory and Environmental Considerations

- Sulfentrazone’s metabolites (HMS, DMS) require stringent environmental monitoring, whereas the target compound’s intermediate status implies lower ecological impact .

Biological Activity

N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the pyrazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3S, with a molecular weight of approximately 399.509 g/mol. The structure features a pyrazole ring substituted with an isobutyryl group and a methanesulfonamide moiety, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown promising results against Mycobacterium tuberculosis and other pathogens like Escherichia coli and Bacillus subtilis. The effectiveness was assessed using standard drugs as controls, where certain derivatives exhibited significant inhibition rates .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. For example, compounds related to this compound have been tested against various cancer cell lines, showing IC50 values in the micromolar range. Notably, some derivatives have been reported to induce apoptosis in cancer cells through caspase activation pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit enzymes involved in inflammation and cancer progression, including cyclooxygenases (COX) and lipoxygenases (LOX).

- Cytokine Modulation : These compounds can modulate the production and activity of cytokines that play critical roles in inflammatory responses.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Q & A

Q. Methodology

- Thermal stability : Conduct thermogravimetric analysis (TGA) up to 300°C (heating rate 10°C/min).

- Photostability : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC ().

- Solution stability : Store in amber vials at −20°C with desiccants. reports <5% degradation over 30 days in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.